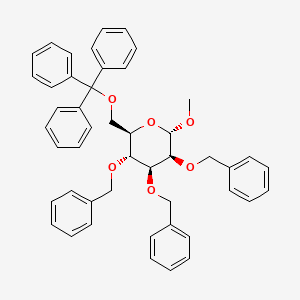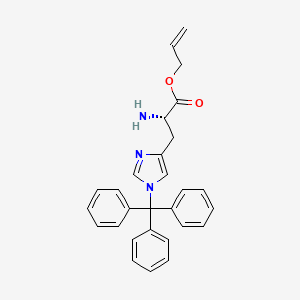
4-(Chloromethyl)-2-methylthiophene
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (color, state of matter), odor, and taste .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the shape of the molecule .Chemical Reactions Analysis
This involves understanding the reactions the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of reactions the compound undergoes .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals and Agrochemicals
- Intermediate for Synthesis : 2-Chloro-5-methylthiophene, a related compound, is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. A low-cost preparation route for this compound has been reported, emphasizing its significance in industrial applications (Zhang-Qi Yang, 2010).
Advanced Material Applications
- Conductive Polymers : The synthesis of conjugated conductive polymers using derivatives of 4-methylthiophene, such as polythiophenes, has been explored for applications in electronics and materials science. These polymers exhibit unique electrochemical and optical properties (S. Chen & Chang-Chih Tsai, 1993).
- Ionochromic and Thermochromic Effects : A study on regioregular polythiophene derivatives revealed interesting thermochromic and ionochromic effects, which are promising for the development of novel sensors based on these materials (I. Lévesque & M. Leclerc, 1996).
- Polythiophenes with Azobenzene Units : Research on copolymers of thiophenes containing azobenzene moieties focuses on their thermal, optical, and electrochemical properties. These properties are pivotal for various applications including in smart materials and sensors (F. Tapia et al., 2010).
Electrochemical Properties
- Electrochemical Synthesis : Studies have been conducted on the electrochemical polymerization of 3-methylthiophenes, a closely related compound, for applications in energy storage and conducting materials (Catia Arbizzani et al., 1992).
- Potentiometric Response : Polythiophenes, including derivatives of 4-methylthiophene, have been investigated for their potentiometric response in aqueous solutions, highlighting their potential use in ion-selective electrodes and sensors (J. Bobacka et al., 1993).
Other Applications
- Antimicrobial Activity : Some derivatives of 3-methylthiophene, which is structurally similar to 4-(Chloromethyl)-2-methylthiophene, have been synthesized and applied to polyester fabrics, demonstrating antibacterial efficacy (H. E. Gafer & E. Abdel‐Latif, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGRYNBOCVOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylthiophene | |
CAS RN |
1082602-29-6 | |
| Record name | 4-(chloromethyl)-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)





![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
